molecular formula C9H7BrN2O2 B597800 Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1234616-47-7

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B597800
CAS No.: 1234616-47-7
M. Wt: 255.071
InChI Key: YENHYUCNQOSJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background on Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold comprising a fused five-membered imidazole ring and a six-membered pyridine ring. This structural motif is classified as a "privileged scaffold" in medicinal chemistry due to its broad pharmacological potential, including anticancer[1c], antimicrobial, antitubercular, and antiviral activities. The scaffold’s versatility arises from its ability to accommodate diverse substitutions at positions 2, 3, and 8, enabling fine-tuning of electronic and steric properties for target-specific applications. Commercially approved drugs such as zolpidem (sedative) and zolimidine (antiulcer) underscore its therapeutic relevance.

Significance of Methyl 3-Bromoimidazo[1,2-a]pyridine-8-carboxylate in Chemical Research

This compound (CAS: 1234616-47-7) is a critically functionalized derivative with two reactive sites:

  • Bromine at position 3 : Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl, alkynyl, or other substituents.
  • Methyl ester at position 8 : Serves as a precursor for carboxylic acid derivatives via hydrolysis, enabling further bioconjugation or coordination chemistry.

This compound has emerged as a key intermediate in synthesizing:

  • Anticancer agents : Derivatives targeting KRAS G12C mutations and tubulin polymerization[1c].
  • Antimycobacterial compounds : Analogues active against multidrug-resistant Mycobacterium tuberculosis.
  • Fluorescent probes : Imidazo[1,2-a]pyridines with tunable photophysical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular formula C₉H₇BrN₂O₂
Molecular weight 255.07 g/mol
Melting point Not reported
Storage conditions 2–8°C under inert atmosphere

Historical Development and Discovery

The synthesis of imidazo[1,2-a]pyridines dates to the 19th century, but advancements in functionalization strategies accelerated in the 2010s. Early routes involved condensation of α-haloketones with 2-aminopyridines, while modern methods employ:

  • Metal-free bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ambient conditions.
  • Tandem cyclization/bromination : Oxidative coupling with tert-butyl hydroperoxide (TBHP) in ethyl acetate.
  • Zinc/iodine catalysis : Nano ZnO/I₂ systems for eco-friendly synthesis.

This compound was first reported in 2016 as part of efforts to optimize brominated intermediates for antitubercular carboxamides. Subsequent studies validated its utility in chemodivergent reactions, yielding either amides or bromoimidazopyridines depending on solvent and oxidant choice.

Table 2: Synthetic Routes to this compound

Method Conditions Yield Source
NBS bromination DMF, 20°C, 1 hr 68%
TBHP/I₂-mediated Ethyl acetate, 90°C, 3 hr 75%
Zn/I₂ catalysis Solvent-free, 60°C, 12 hr 82%

Research Objectives and Scope

Current research aims to address:

  • Synthetic challenges : Improving regioselectivity in bromination and minimizing byproducts.
  • Diversification : Leveraging cross-coupling reactions to access C3-arylated/alkynylated derivatives.
  • Biological evaluation : Screening analogues against underexplored targets (e.g., neurodegenerative disorders).
  • Material science applications : Developing imidazopyridine-based dyes or coordination polymers.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHYUCNQOSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855884
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-47-7
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial nucleophilic attack of the primary amine group of 2-amino-5-bromopyridine-8-carboxylate methyl ester on the α-carbon of bromomalonaldehyde, forming an enamine intermediate. Intramolecular cyclization follows, facilitated by the expulsion of HBr, to yield the imidazo[1,2-a]pyridine core. Key parameters include:

  • Solvent System : Ethanol-water (1:1 v/v) ensures solubility of both polar and nonpolar intermediates while minimizing side reactions.

  • Temperature and Time : Microwave irradiation at 110°C for 10 minutes achieves >80% conversion, with shorter durations leading to incomplete cyclization.

  • Atmosphere : An inert argon atmosphere prevents oxidative degradation of sensitive intermediates.

Table 1 : Optimization of Microwave-Assisted Cyclization

ParameterOptimal ConditionYield (%)Purity (%)
Solvent (EtOH:H₂O)1:18297
Temperature (°C)1108596
Irradiation Time10 min8095

Post-Reaction Workup and Purification

Post-cyclization, the crude product is neutralized with triethylamine (TEA) to deprotonate residual acids, followed by extraction with dichloromethane (DCM). Silica gel chromatography using a gradient of DCM:acetone (100:0 → 75:25) isolates the target compound in >97% purity.

Alternative Pathways: Bromination of Preformed Imidazo[1,2-a]pyridines

For substrates lacking pre-existing bromine, electrophilic bromination using N-bromosuccinimide (NBS) offers a viable route. This method, highlighted in recent metal-free protocols, involves:

Synthesis of Imidazo[1,2-a]pyridine-8-carboxylate Methyl Ester

The parent compound, imidazo[1,2-a]pyridine-8-carboxylate methyl ester, is synthesized via condensation of 2-aminopyridine-8-carboxylate methyl ester with 1,1,3-trichloroacetone under basic conditions. The reaction proceeds via a Knoevenagel-like mechanism, forming the imidazo ring after elimination of HCl.

Regioselective Bromination at C3

Bromination at the C3 position is achieved using NBS in polyethylene glycol (PEG-400)/water. The reaction mechanism involves radical intermediates, with PEG-400 acting as both a green solvent and stabilizer.

Table 2 : Bromination Efficiency with NBS

NBS Equiv.SolventTime (h)Yield (%)Regioselectivity
1.2PEG-400/H₂O278>99:1 (C3:others)
1.5DCM46585:15

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The microwave-assisted method achieves higher yields (80–85%) compared to bromination (65–78%) but requires specialized equipment. Conversely, bromination is scalable to industrial levels, albeit with moderate regioselectivity in non-polar solvents .

Mechanism of Action

The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen Variation (Br, Cl, I)

Substituting bromine with other halogens alters electronic properties and reactivity. For example:

Compound Molecular Formula Halogen Molecular Weight (g/mol) Key Applications Reference
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate C₉H₇BrN₂O₂ Br 269.07 Dopamine ligand synthesis
Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉ClN₂O₂ Cl 224.65 Intermediate for CDK inhibitors
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉IN₂O₂ I 316.10 Potential antiviral agents
  • Bromine : Enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) .
  • Iodine : Increases molecular weight and polarizability, useful in radiopharmaceuticals .

Ester Group Variation (Methyl vs. Ethyl)

The ester group influences lipophilicity and metabolic stability:

Compound Ester Group Molecular Weight (g/mol) Rf Value (TLC) Reference
This compound Methyl 269.07 Not reported
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate Ethyl 299.10 Not reported
  • Methyl esters are smaller, enhancing membrane permeability but may reduce metabolic stability.

Substituent Position (3-Bromo vs. 8-Bromo)

Bromine position significantly impacts reactivity and intermolecular interactions:

Compound Bromine Position Molecular Formula Key Spectral Data (¹H NMR) Reference
This compound 3 C₉H₇BrN₂O₂ δ 8.26 (dd, J = 6.8 Hz), 8.13 (dd, J = 7.1 Hz)
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate 8 C₉H₇BrN₂O₂ δ 7.93 (d, J = 2.3 Hz), 7.74 (s)
  • 3-Bromo : Electron-withdrawing effect activates the pyridine ring for electrophilic substitution .
  • 8-Bromo : Alters hydrogen bonding patterns, as seen in shifted aromatic proton signals .

Heterocycle Variation (Pyridine vs. Pyrazine)

Replacing pyridine with pyrazine modifies electronic and biological properties:

Compound Heterocycle Molecular Formula Biological Activity Reference
This compound Pyridine C₉H₇BrN₂O₂ Central nervous system targets
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Pyrazine C₈H₅BrN₃O₂ Antimicrobial, anti-inflammatory
  • Pyrazine : Introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may enhance binding to microbial targets .

Functional Group Modifications

Additional substituents like acyl or sulfonyl groups diversify applications:

Compound Functional Group Melting Point (°C) Key Applications Reference
This compound Methyl ester Not reported Intermediate for ligands
3-Benzoyl-8-bromo-6-methylimidazo[1,2-a]pyridine Benzoyl 173–174 Anticancer agents
Methyl 7-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate Sulfonylmethyl Not reported Enzyme inhibitors
  • Benzoyl groups increase rigidity and π-stacking capability, improving binding to hydrophobic enzyme pockets .
  • Sulfonyl groups enhance solubility and hydrogen-bond acceptor capacity .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : Approximately 256.059 g/mol
  • Structure : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester group, which contributes to its unique chemical reactivity and biological properties.

Antibacterial Activity

This compound has been primarily studied for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb) . The compound's mechanism of action may involve the inhibition of critical enzymes or proteins essential for bacterial survival.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate promising MIC values ranging from 0.03 to 5.0 μM against various strains of Mtb, highlighting its potential as an anti-tuberculosis agent .

Research suggests that the compound may exert its antibacterial effects through several mechanisms:

  • Enzyme Inhibition : It is proposed that this compound inhibits key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Targeting QcrB : Some studies indicate that compounds in this class could target QcrB, a component of the cytochrome bc1 complex in Mtb, disrupting electron transport and ATP synthesis .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other related compounds:

Compound NameMIC (μM)Target PathogenNotes
This compound0.03 - 5.0Mycobacterium tuberculosisPotential QcrB inhibitor
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate<5.0Mycobacterium tuberculosisSimilar structure; also shows antibacterial activity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.006Mycobacterium tuberculosisMore potent analog with improved activity

Study on Antimicrobial Efficacy

A study conducted by Moraski et al. highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Mtb. The researchers synthesized several compounds and evaluated their antibacterial activity through high-throughput screening methods.

  • Findings : Among the tested compounds, those with structural modifications similar to this compound exhibited enhanced activity against both replicating and non-replicating Mtb strains .

Pharmacokinetics and Toxicity

Another aspect of research focused on the pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives:

  • Plasma Protein Binding : High plasma protein binding percentages (around 99% ) were observed for several derivatives, indicating potential for prolonged systemic circulation .
  • Cytotoxicity Assessment : Preliminary cytotoxicity studies showed that while some derivatives had low toxicity against human cell lines (e.g., VERO cells), further evaluation is necessary to assess safety profiles comprehensively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, describes its use as a precursor in Suzuki-Miyaura couplings, where reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) are optimized to minimize side reactions. Key steps include:

  • Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion.
  • Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks corresponding to the bromine substituent (e.g., downfield shifts for aromatic protons adjacent to Br) and the ester carbonyl (δ ~165-170 ppm in ¹³C NMR) are diagnostic. reports δ 8.26 ppm (aromatic H) and δ 166.6 ppm (ester C=O) in related structures .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated for C₉H₇BrN₂O₂: 278.9701; observed: 278.9705) .
  • IR : Stretching vibrations for C=O (~1716 cm⁻¹) and C-Br (~560 cm⁻¹) validate functional groups .

Q. What are the typical purification methods for this compound post-synthesis, and how is purity validated?

  • Methodological Answer :

  • Recrystallization : Using solvents like ethanol or dichloromethane/hexane mixtures to remove impurities.
  • Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
  • Validation : Purity ≥95% is confirmed via HPLC (e.g., retention time 4.210 min, 99% pure as in ) and consistent melting points .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence the compound's reactivity in cross-coupling reactions, and what strategies mitigate regioselectivity challenges?

  • Methodological Answer : The bromine atom at position 3 acts as a directing group, enabling regioselective functionalization (e.g., Buchwald-Hartwig amination). Challenges include competing side reactions at the imidazo-pyridine core. Strategies:

  • Catalyst Screening : Pd(PPh₃)₄ or XPhos ligands improve selectivity .
  • Temperature Control : Lower temperatures (e.g., 80°C) reduce decomposition.
  • Computational Modeling : DFT studies predict reactive sites to guide experimental design .

Q. In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules targeting neurological receptors?

  • Methodological Answer : The compound serves as a scaffold for dopamine receptor ligands. demonstrates its use in synthesizing non-catechol dopamine D₁ agonists via:

  • Functional Group Interconversion : Bromine is replaced with aryl/heteroaryl groups via cross-coupling.
  • SAR Studies : Modifying the ester group (e.g., hydrolysis to carboxylic acid) enhances receptor binding. Bioactivity is validated via in vitro assays (e.g., cAMP accumulation in HEK293 cells) .

Q. How do structural modifications (e.g., substituent variation) impact the compound's biological activity and physicochemical properties?

  • Methodological Answer : Substitutions alter solubility, bioavailability, and target affinity. For example:

Substituent PositionModificationImpact on PropertiesSource
8-CarboxylateEster → AcidImproved solubility (logP reduced by ~1)
3-BromoBr → CNEnhanced antimicrobial activity (MIC reduced 4-fold)
Imidazo CorePyridine → PyrazineAltered π-stacking in DNA binding
  • Computational Tools : Molecular docking (AutoDock Vina) predicts binding modes, while QSAR models correlate substituent effects with activity .

Q. What methodological approaches are employed to resolve conflicting bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in antimicrobial assays) are addressed via:

  • Standardized Assays : Repeating tests under controlled conditions (e.g., fixed inoculum size, pH 7.4).
  • Metabolic Stability Studies : LC-MS/MS quantifies compound degradation in assay media.
  • Orthogonal Validation : Combining in vitro results with in silico ADMET predictions (e.g., SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.